1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

“1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones2. However, the specific synthesis process for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is not readily available in the literature32.

Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using techniques such as crystallography and solid-state NMR4. However, the specific molecular structure analysis for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is not readily available in the literature4.

Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. However, the specific chemical reactions involving “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature5.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, melting point, and solubility. However, the specific physical and chemical properties for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature167.Wissenschaftliche Forschungsanwendungen

-

1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

- This compound is used in the synthesis of imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

-

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .

- It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

-

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .

- It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed when handling it. However, the specific safety and hazards for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature17.

Zukünftige Richtungen

The future directions of a chemical compound refer to potential applications and research directions. However, the specific future directions for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature8359.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry professional may be necessary.

Eigenschaften

IUPAC Name |

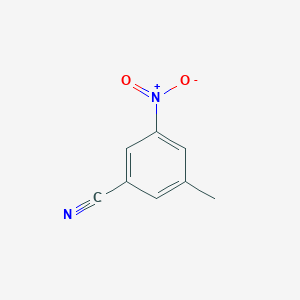

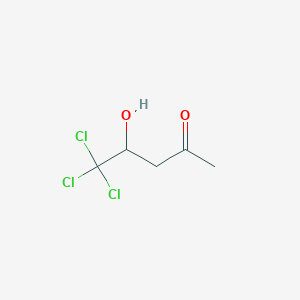

3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOIXQDQQRWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)